Cas no 2167583-04-0 (7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine)

7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine
- [7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine
- EN300-1176829
- 2167583-04-0
-
- Inchi: 1S/C12H15NOS/c1-8(2)14-11-5-3-4-9-6-10(7-13)15-12(9)11/h3-6,8H,7,13H2,1-2H3
- InChI Key: UALHJXRCEWCCTH-UHFFFAOYSA-N
- SMILES: S1C(CN)=CC2C=CC=C(C1=2)OC(C)C
Computed Properties
- Exact Mass: 221.08743528g/mol
- Monoisotopic Mass: 221.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.5Ų
- XLogP3: 2.6
7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02AFPI-10g |
[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine |
2167583-04-0 | 95% | 10g |
$9403.00 | 2023-12-19 | |
Enamine | EN300-1176829-250mg |
[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine |
2167583-04-0 | 95.0% | 250mg |
$870.0 | 2023-10-03 | |
Enamine | EN300-1176829-5000mg |
[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine |
2167583-04-0 | 95.0% | 5000mg |
$5097.0 | 2023-10-03 | |
Enamine | EN300-1176829-1.0g |
[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine |
2167583-04-0 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-1176829-10000mg |
[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine |
2167583-04-0 | 95.0% | 10000mg |
$7557.0 | 2023-10-03 | |
Enamine | EN300-1176829-2500mg |
[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine |
2167583-04-0 | 95.0% | 2500mg |
$3445.0 | 2023-10-03 | |
1PlusChem | 1P02AFPI-2.5g |
[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine |
2167583-04-0 | 95% | 2.5g |
$4320.00 | 2023-12-19 | |
1PlusChem | 1P02AFPI-500mg |
[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine |
2167583-04-0 | 95% | 500mg |
$1757.00 | 2023-12-19 | |
1PlusChem | 1P02AFPI-50mg |
[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine |
2167583-04-0 | 95% | 50mg |
$637.00 | 2023-12-19 | |
1PlusChem | 1P02AFPI-5g |
[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine |
2167583-04-0 | 95% | 5g |
$6362.00 | 2023-12-19 |
7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine Related Literature
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
Additional information on 7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine
Introduction to 7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine (CAS No. 2167583-04-0)
7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 2167583-04-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a benzothiophene core appended with a propyl ether and an amine functional group, has garnered attention due to its structural complexity and potential biological activity. The benzothiophene scaffold is a well-documented motif in drug discovery, known for its presence in numerous bioactive molecules, including antiviral, anticancer, and antimicrobial agents. The unique combination of a propyl ether side chain and an amine group in 7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine suggests possible interactions with biological targets, making it a promising candidate for further investigation.
The synthesis of 7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine involves multi-step organic transformations, typically starting from readily available precursors such as benzothiophene derivatives. The introduction of the propyl ether moiety requires careful consideration of reaction conditions to ensure regioselectivity and yield optimization. The subsequent formation of the amine group at the methylene position of the benzothiophene ring demands precise control over reductive amination or other suitable methodologies. Advances in synthetic chemistry have enabled more efficient and scalable routes to complex heterocyclic compounds like this one, facilitating their exploration in drug development pipelines.
Recent studies have highlighted the importance of benzothiophene derivatives in medicinal chemistry due to their ability to modulate various biological pathways. For instance, modifications at the 2-position of the benzothiophene ring have been shown to influence binding affinity to target proteins. The presence of the propyl ether group in 7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine may contribute to its solubility and metabolic stability, key factors in drug design. Additionally, the amine functionality provides a site for further derivatization, allowing chemists to fine-tune pharmacokinetic properties and bioavailability.
In the realm of computational chemistry, molecular modeling techniques have been increasingly employed to predict the binding modes and interactions of 7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine with potential biological targets. These studies often involve docking simulations against protein receptors or enzymes relevant to therapeutic intervention. By leveraging high-performance computing resources, researchers can identify key residues involved in binding and optimize the compound's structure for improved efficacy. Such virtual screening approaches have accelerated the discovery process, enabling rapid evaluation of large libraries of compounds.
The pharmacological profile of 7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine is still under active investigation, but preliminary data suggest promising activities in certain disease models. For example, its structural resemblance to known bioactive molecules has prompted exploration in oncology research. The benzothiophene core is frequently associated with cytotoxic effects against cancer cell lines, while the amine group may enhance cellular uptake or target-specific interactions. Further preclinical studies are warranted to validate these hypotheses and elucidate mechanisms of action.
From a regulatory perspective, 7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine must undergo rigorous testing to meet safety and efficacy standards before entering clinical trials. This includes toxicity assessments, pharmacokinetic studies, and formulation development. Collaborative efforts between synthetic chemists, biologists, and clinicians are essential to translate laboratory findings into viable therapeutic candidates. The compound's unique structure presents both challenges and opportunities for drug development; addressing solubility issues while maintaining biological activity will be critical steps forward.
The role of CAS No. 2167583-04-0 as a reference point ensures consistency in scientific literature and patent filings related to this molecule. Accurate identification through CAS numbers facilitates database searches and cross-referencing with prior work, streamlining research efforts across global scientific communities. As interest in heterocyclic compounds continues to grow, compounds like 7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine will remain at the forefront of pharmaceutical innovation.
Future directions for research on this compound may include exploring its role as a lead molecule for novel therapeutics or as a building block for more complex derivatives with enhanced properties. Advances in green chemistry principles could also influence synthetic strategies, promoting sustainable production methods aligned with environmental stewardship goals. By integrating interdisciplinary approaches—ranging from organic synthesis to computational biology—scientists can maximize the potential impact of molecules such as 7-(propan-2-yloxy)-1-benzothiophen-2-ylmethanamine on human health.
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